Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-
Description
Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- is a substituted aniline derivative characterized by a chlorine atom at the 3-position of the benzene ring and a 4-(methylthio)phenoxy group at the 4-position.
Structure
3D Structure
Properties
CAS No. |
84865-94-1 |
|---|---|
Molecular Formula |
C13H12ClNOS |
Molecular Weight |
265.76 g/mol |
IUPAC Name |
3-chloro-4-(4-methylsulfanylphenoxy)aniline |
InChI |
InChI=1S/C13H12ClNOS/c1-17-11-5-3-10(4-6-11)16-13-7-2-9(15)8-12(13)14/h2-8H,15H2,1H3 |
InChI Key |
RNHQFFNNGALFAU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Phenoxy-Thioether Intermediate
The synthesis begins with the preparation of the 4-(methylthio)phenol precursor. As described in Patent CN104370747A, nucleophilic aromatic substitution (SNAr) is employed to introduce the methylthio group. 4-Chlorophenol reacts with sodium methylthiolate (NaSMe) in dimethyl sulfoxide (DMSO) at 110–120°C for 2–3 hours, yielding 4-(methylthio)phenol with >90% efficiency.
Subsequently, the phenoxy group is introduced via Ullmann coupling. A mixture of 3-chloro-4-nitrobenzene and 4-(methylthio)phenol undergoes condensation in the presence of copper(I) iodide (CuI) and potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 120°C. This step forms 3-chloro-4-[4-(methylthio)phenoxy]nitrobenzene, with the nitro group serving as a precursor for the final amine.
Key Conditions :
Reduction of Nitro to Amine
The nitro group is reduced to an amine using catalytic hydrogenation. As outlined in Patent CN104292113A, 3-chloro-4-[4-(methylthio)phenoxy]nitrobenzene is treated with hydrogen gas (H₂, 0.1–5 MPa) in methanol over a 1% platinum-on-carbon (Pt/C) catalyst at 50–100°C. This method achieves >94% yield with 99.5% purity, avoiding the environmental drawbacks of traditional iron powder reduction.
Alternative reductions include the use of iron powder in hydrochloric acid (Fe/HCl), though this method generates significant waste and requires extensive purification.
One-Pot Catalytic Hydrogenation and Etherification
Integrated Palladium-Catalyzed Process
A streamlined approach from Patent CN103709044A combines etherification and hydrogenation in a single reactor. 3,4-Dichloronitrobenzene reacts with 4-(methylthio)phenol in the presence of a palladium-on-carbon (Pd/C) catalyst under hydrogen atmosphere. The nitro group is concurrently reduced while the phenoxy bond forms, minimizing intermediate isolation steps.
Optimized Parameters :
Solvent and Additive Effects
The choice of solvent critically impacts reaction efficiency. Polar aprotic solvents like N-methylpyrrolidinone (NMP) improve solubility of aromatic intermediates, while additives such as triethylamine (Et₃N) mitigate HCl byproduct formation during chlorination steps.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Recent advancements employ ball-milling techniques to avoid organic solvents. A mixture of 3-chloro-4-fluoronitrobenzene, 4-(methylthio)phenol, and potassium fluoride (KF) is milled at 30 Hz for 2 hours, achieving 78% conversion. Subsequent hydrogenation with Raney nickel completes the synthesis.
Biocatalytic Routes
Enzymatic methods using laccases or peroxidases have been explored for the oxidative coupling of phenol derivatives. While still experimental, these methods offer potential for low-energy, aqueous-phase synthesis.
Analytical and Industrial Considerations
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The aromatic amine group (-NH₂) activates the benzene ring toward electrophilic substitution. Key reactions include:
-
Nitration : The amino group directs incoming electrophiles to para and ortho positions. Nitration with HNO₃/H₂SO₄ yields nitro derivatives.
-
Sulfonation : Reacts with fuming sulfuric acid to introduce sulfonic acid groups at activated positions.
Example Reaction Pathway:
Nucleophilic Displacement of Chloro Group
The chloro substituent at the 3-position undergoes nucleophilic displacement under basic conditions.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydroxide | KOH, DMSO, 80°C | 3-Hydroxy derivative | ~75% | |
| Amines | CuBr, DMF, 100°C | 3-Amino-substituted derivatives | 60–85% |
This reactivity is analogous to Ullmann-type coupling observed in chloroaromatics .
Oxidation of Methylthio Group
The methylthio (-SMe) group oxidizes to sulfoxide (-SOCH₃) or sulfone (-SO₂CH₃) using agents like H₂O₂ or mCPBA .
Oxidation Pathways:
Diazotization and Subsequent Reactions
The primary amine undergoes diazotization with NaNO₂/HCl at 0–5°C, forming diazonium salts. These intermediates participate in:
-
Sandmeyer Reaction : Substitution with CuCN/KCN to form cyano derivatives.
-
Coupling Reactions : Formation of azo dyes with electron-rich aromatics like phenol .
Key Data:
-
Diazonium salts decompose above 5°C, requiring strict temperature control.
Coordination Chemistry
The amine and thioether groups act as ligands for transition metals. Reported complexes include:
| Metal Ion | Ligand Sites | Application | Reference |
|---|---|---|---|
| Cu(II) | NH₂, SMe | Catalytic oxidation reactions | |
| Pd(II) | NH₂ (monodentate) | Cross-coupling catalysts |
Ether Cleavage Reactions
The phenoxy group undergoes cleavage under strong acidic (HI, 120°C) or basic (NaOH, ethylene glycol) conditions .
Example:
Functionalization via Thioether Group
The methylthio group participates in alkylation and arylation:
Scientific Research Applications
Pharmaceutical Applications
Benzenamine derivatives are often utilized in the pharmaceutical industry due to their biological activity. This compound can act as a precursor or intermediate in synthesizing various drugs.
Key Applications:
- Antimicrobial Agents : Research indicates that compounds similar to benzenamine exhibit significant antimicrobial properties, making them candidates for developing new antibiotics .
- Anti-inflammatory Drugs : The structure of benzenamine allows for modifications that can lead to anti-inflammatory agents. Studies have shown that derivatives can inhibit pro-inflammatory cytokines .
Case Study: Synthesis of Antimicrobial Agents
A study demonstrated the synthesis of a series of benzenamine derivatives, including 3-chloro-4-[4-(methylthio)phenoxy]-, which showed promising results against Gram-positive bacteria. The structure-activity relationship indicated that modifications on the phenoxy group enhanced antibacterial activity .
Agricultural Applications
In agriculture, benzenamine derivatives are explored for their potential as herbicides and fungicides.
Key Applications:
- Herbicide Development : Compounds with similar structures have been identified as effective herbicides, targeting specific pathways in plants. The chlorinated phenoxy moiety is particularly effective in disrupting plant growth .
- Fungicide Properties : Research has indicated that certain benzenamines can inhibit fungal growth by interfering with cell wall synthesis .
Case Study: Herbicidal Activity
A field trial assessed the efficacy of a benzenamine-based herbicide. Results showed a significant reduction in weed biomass compared to untreated plots, demonstrating its potential for agricultural use .
Material Science Applications
Benzenamines are also relevant in material science, particularly in the development of polymers and coatings.
Key Applications:
- Polymer Synthesis : Benzenamine derivatives can act as curing agents or hardeners in epoxy resins, enhancing mechanical properties and thermal stability .
- Coatings : The incorporation of benzenamine into coating formulations improves adhesion and resistance to environmental degradation .
Data Table: Summary of Applications
| Application Area | Specific Use Case | Observations/Results |
|---|---|---|
| Pharmaceuticals | Antimicrobial agents | Effective against Gram-positive bacteria |
| Anti-inflammatory drugs | Inhibition of pro-inflammatory cytokines | |
| Agriculture | Herbicides | Significant reduction in weed biomass |
| Fungicides | Inhibition of fungal growth | |
| Material Science | Polymer synthesis | Enhanced mechanical properties |
| Coatings | Improved adhesion and environmental resistance |
Mechanism of Action
The mechanism of action of Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- involves its interaction with specific molecular targets. The aromatic amine group can form hydrogen bonds with biological molecules, while the phenoxy and methylthio groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
3-Chloro-4-[3-(trifluoromethyl)phenoxy]aniline (CAS: 40718-14-7)
- Molecular Formula: C₁₃H₉ClF₃NO
- Molecular Weight : 287.67 g/mol
- Key Differences: Replaces the methylthio group with a trifluoromethyl (-CF₃) group at the 3-position of the phenoxy ring.
Benzenamine,4-[2-nitro-4-(trifluoromethyl)phenoxy]- (CAS: 24219-87-2)
- Molecular Formula : C₁₃H₉F₃N₂O₃
- Molecular Weight : 298.22 g/mol
- Key Differences: Substitutes the methylthio group with a nitro (-NO₂) group at the 2-position of the phenoxy ring.
- Such derivatives are explored in dye and polymer chemistry .
Analogues with Thio/Sulfide Substituents
4-((2-Chlorobenzyl)thio)aniline (CAS: 710966-52-2)
- Molecular Formula : C₁₃H₁₂ClNS
- Molecular Weight : 257.76 g/mol
- Key Differences: Features a thioether (-S-) linkage to a 2-chlorobenzyl group instead of a phenoxy group.
- Impact : The thioether enhances lipophilicity, improving membrane permeability. Such compounds are intermediates in antiviral drug synthesis .
Methoxy-Substituted Derivatives
3-Chloro-4-methoxybenzenemethanamine (CAS: 115514-77-7)
- Molecular Formula: C₈H₁₀ClNO
- Molecular Weight : 171.62 g/mol
- Key Differences: Replaces the phenoxy group with a methoxy (-OMe) group.
- Impact : Methoxy is electron-donating, increasing basicity of the aniline nitrogen. This derivative is used in neurotransmitter analog synthesis .
Piperazinyl-Substituted Analogues
3-Chloro-4-(4-Methylpiperazin-1-yl)Benzenamine
- Key Differences: Substitutes the phenoxy group with a 4-methylpiperazinyl moiety.
- Impact : The piperazine ring introduces basicity and hydrogen-bonding capacity, enhancing solubility. Such compounds are studied as kinase inhibitors in oncology .
Key Research Findings
Electron-Withdrawing vs. Electron-Donating Groups: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups (electron-withdrawing) reduce electron density at the aniline nitrogen, decreasing basicity but enhancing stability . Methoxy (-OMe) and methylthio (-SMe) groups (electron-donating) increase basicity, improving solubility in polar solvents .
Biological Activity :
Biological Activity
Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- (CAS No. 84865-94-1), is an aromatic amine compound recognized for its diverse biological activities, particularly in agricultural and medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- is C13H12ClNOS, characterized by a chlorinated phenyl group and a methylthio substituent. This structure contributes to its unique reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Weight | 265.75 g/mol |
| IUPAC Name | 3-chloro-4-[4-(methylthio)phenoxy]aniline |
| SMILES | Clc1ccc(cc1)N(c2ccc(cc2)SC)C |
Herbicidal and Pesticidal Properties
Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- has been primarily utilized as an herbicide and pesticide . Its biological activity against various pests has made it a valuable compound in agriculture. Studies indicate that it effectively inhibits the growth of certain weeds and pests through its interaction with specific biochemical pathways in plants and insects.
Medicinal Chemistry Applications
Research indicates potential applications in medicinal chemistry , including:
The mechanisms through which Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]- exerts its biological effects include:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in metabolic pathways in both pests and pathogens, leading to reduced viability.
- Receptor Binding : Its structural similarity to other biologically active compounds suggests it may bind to specific receptors, influencing cellular signaling pathways.
Case Studies and Research Findings
- Agricultural Studies : In a controlled study evaluating the herbicidal efficacy of Benzenamine derivatives, it was found that modifications to the phenoxy group significantly enhanced herbicidal activity against certain weed species. The study highlighted the importance of structural features in determining biological effectiveness.
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties of Benzenamine derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that compounds with a methylthio group exhibited superior activity compared to their non-methylated counterparts .
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique attributes of Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-.
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Benzenamine, 3-chloro-4-(trifluoromethyl)phenoxy | Trifluoromethyl instead of methylthio | Enhanced lipophilicity; different biological activity |
| Benzenamine, 2-chloro-4-(trifluoromethyl)phenoxy | Different chlorination pattern | Varying selectivity for targets in agrochemicals |
| Benzenamine, 3-chloro-4-(1-methylethyl)phenoxy | Isopropyl substituent | Altered pharmacokinetic properties; different bioactivity |
This table illustrates how modifications can lead to diverse functionalities and applications while emphasizing the significance of Benzenamine’s unique structure.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Benzenamine, 3-chloro-4-[4-(methylthio)phenoxy]-, and how can purity be optimized?
- Methodological Answer : A common approach involves nucleophilic aromatic substitution, where 3-chloro-4-aminophenol reacts with 4-(methylthio)phenol under basic conditions. Purity optimization requires careful control of stoichiometry (e.g., 1.2:1 molar ratio of phenol to amine) and use of anhydrous solvents like DMF to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) is critical. Characterization by HPLC (>98% purity) and elemental analysis ensures quality .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., methylthio group at δ ~2.5 ppm for S-CH₃ protons).
- FTIR : Key peaks include N-H stretching (~3400 cm⁻¹) and C-O-C ether linkages (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 326.05).
Cross-referencing with databases like NIST Chemistry WebBook ensures spectral assignments .
Q. How can solubility challenges be addressed during experimental design?
- Methodological Answer : The compound exhibits limited aqueous solubility due to its hydrophobic aryl groups. Use polar aprotic solvents (DMSO, DMF) for reactions. For biological assays, prepare stock solutions in DMSO (<5% v/v) and dilute in buffered solutions. Solubility parameters (Hansen solubility coefficients) can guide solvent selection .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of the methylthio and chloro substituents in cross-coupling reactions?
- Methodological Answer : The electron-donating methylthio group activates the para position for electrophilic substitution, while the chloro substituent deactivates the ring. In Pd-catalyzed couplings (e.g., Suzuki-Miyaura), the chloro group may act as a leaving group, but competing thioether coordination to the catalyst can reduce yields. Computational studies (DFT) using Gaussian software to map frontier molecular orbitals (HOMO/LUMO) can predict reactive sites .
Q. What strategies resolve contradictions in thermal stability data reported across studies?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., TGA results ranging 180–220°C) may arise from differing heating rates or sample purity. Standardize protocols:
- Use a heating rate of 10°C/min under nitrogen.
- Pre-dry samples at 80°C for 24 hours.
Compare data with NIST-reported values and validate using DSC for glass transition (Tg) and melting points .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to model binding to enzymes (e.g., cytochrome P450). The methylthio group may form hydrophobic interactions, while the amine acts as a hydrogen bond donor.
- MD Simulations : GROMACS can simulate stability of ligand-protein complexes over 100 ns.
Validate predictions with in vitro assays (e.g., IC₅₀ measurements) .
Q. What experimental approaches validate conflicting spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer : Unusual splitting may arise from restricted rotation (e.g., hindered ether linkage). Use variable-temperature NMR (VT-NMR) to observe coalescence of peaks at elevated temperatures (e.g., 80°C in DMSO-d₆). Compare with 2D techniques (COSY, HSQC) to resolve coupling networks .
Data Management & Validation
Q. How to address discrepancies in reported physical properties (e.g., boiling points) across databases?
- Methodological Answer : Cross-check values from NIST, FDA Pesticide Manual, and peer-reviewed journals. For example, reduced-pressure boiling points (e.g., 339.7 K at 0.004 bar ) should be normalized to standard pressure using the Clausius-Clapeyron equation. Report measurement conditions (pressure, purity) alongside data .
Q. What protocols ensure reproducibility in scaled-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
